N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide
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Overview
Description
N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide: is a complex organic compound that features a combination of aromatic rings, a piperazine moiety, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridazinyl intermediate: This step involves the reaction of a suitable pyridazine derivative with 4-methylpiperazine under controlled conditions.
Coupling with the phenyl ring: The pyridazinyl intermediate is then coupled with a phenyl derivative through a palladium-catalyzed cross-coupling reaction.
Introduction of the nitrobenzamide group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming an amine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while electrophilic substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a biochemical probe.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-carboxamide
- 2-chloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
Uniqueness
N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-26-11-13-27(14-12-26)21-10-9-20(24-25-21)17-3-2-4-18(15-17)23-22(29)16-5-7-19(8-6-16)28(30)31/h2-10,15H,11-14H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPDJMPZAYEXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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